3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
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Description
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Synthesis Analysis
Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Chemical Reactions Analysis
Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Scientific Research Applications
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Synthesis of β-Amino Acid Derivatives
- Summary of the Application : Natural monoterpenes have proved to be good starting materials for the synthesis of β-amino acid derivatives . In the past decade, a number of well-known synthetic procedures have been applied for the preparation of monoterpene-based β-amino acid derivatives, e.g. from β-lactams via the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to commercial or readily available monoterpenes .
- Methods of Application : The specific method involves the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to commercial or readily available monoterpenes . This is a type of chemical reaction that involves the addition of a dipole to a dipolarophile to form a five-membered ring.
- Results or Outcomes : The outcome of this process is the production of β-amino acid derivatives, which are excellent building blocks for versatile transformations .
properties
IUPAC Name |
3-chlorosulfonyl-4,5-dimethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJQUSYMFGYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397043 |
Source
|
Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid | |
CAS RN |
151104-64-2 |
Source
|
Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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